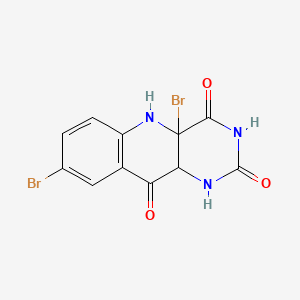
4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione is a useful research compound. Its molecular formula is C11H7Br2N3O3 and its molecular weight is 389.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4a,8-Dibromo-1,4a,5,10a-tetrahydropyrimido(5,4-b)quinoline-2,4,10(3H)-trione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H7Br2N3O3
- CAS Number : 7251-43-6
- Structure : The compound features a fused pyrimidine and quinoline structure with dibromo substitutions that may influence its biological interactions.
Biological Activities
The compound exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
Research indicates that derivatives of pyrimidoquinolines, including 4a,8-dibromo variants, demonstrate significant anticancer properties. These compounds inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of key signaling pathways involved in cell growth and survival.
- Cell Lines Tested : Effective against multiple cancer cell lines including breast and lung cancer cells .
Antimicrobial Properties
The compound has shown promising activity against various microbial strains:
- Bacterial Activity : Exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth in vitro .
Inhibition of Enzymatic Activity
Studies have reported that 4a,8-dibromo derivatives can act as inhibitors of specific enzymes:
- Acetylcholinesterase Inhibition : Important for neuropharmacological applications.
- Tyrosine Kinase Inhibition : Potential implications in cancer treatment by blocking pathways that promote tumor growth .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
This suggests that higher concentrations significantly enhance cytotoxicity against cancer cells.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses substantial antimicrobial activity.
Properties
CAS No. |
7251-43-6 |
|---|---|
Molecular Formula |
C11H7Br2N3O3 |
Molecular Weight |
389.00 g/mol |
IUPAC Name |
4a,8-dibromo-5,10a-dihydro-1H-pyrimido[5,4-b]quinoline-2,4,10-trione |
InChI |
InChI=1S/C11H7Br2N3O3/c12-4-1-2-6-5(3-4)7(17)8-11(13,16-6)9(18)15-10(19)14-8/h1-3,8,16H,(H2,14,15,18,19) |
InChI Key |
FKHHGNFLDGAXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3C(N2)(C(=O)NC(=O)N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















